Domiphen

hERG channel inhibition cardiac safety quaternary ammonium compounds

Domiphen is a scientifically differentiated quaternary ammonium compound—not generically substitutable. It uniquely inhibits MCR-1, restoring colistin sensitivity in resistant Enterobacterales with confirmed in vivo efficacy. Its precisely defined hERG channel inhibition (IC50: 9 nM) makes it an essential reference standard for cardiac safety screening panels. With documented lower skin irritation potential compared to benzalkonium bromide, Domiphen enables development of patient-friendly oral and topical antiseptic formulations. For C. auris structure-activity relationship studies (MIC90: 8 mg/L), it provides a quantifiable benchmark essential for next-generation antifungal discovery. Procure Domiphen to access uniquely mapped, multi-target biological profiles critical for rigorous, reproducible anti-infective research.

Molecular Formula C22H40NO+
Molecular Weight 334.6 g/mol
CAS No. 13900-14-6
Cat. No. B077167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDomiphen
CAS13900-14-6
Synonymsdomiphen
domiphen bromide
domiphen chloride
domiphen hydroxide
Molecular FormulaC22H40NO+
Molecular Weight334.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1
InChIInChI=1S/C22H40NO/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22/h13-15,17-18H,4-12,16,19-21H2,1-3H3/q+1
InChIKeyYXUPZGKORWTXID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 0.25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Domiphen CAS 13900-14-6: Procurement-Grade Quaternary Ammonium Antiseptic Overview


Domiphen (bromide) is a quaternary ammonium compound (QAC) and cationic surfactant with broad-spectrum antimicrobial activity, primarily used as a topical antiseptic in stomatological preparations [1]. It functions by disrupting negatively charged lipid bilayers of microbial cell membranes . While sharing the QAC class with other antiseptics, its specific molecular architecture yields distinct potency profiles across bacterial and fungal targets, making it a specialized candidate for oral and topical infection control formulations [2].

Why Domiphen Cannot Be Casually Substituted: Quantitative Differentiators Among QAC Antiseptics


Generic substitution among quaternary ammonium compounds (QACs) is scientifically unsound due to substantial differences in antimicrobial potency, spectrum of activity, and safety profiles driven by structural variations. Even closely related QAC analogs exhibit up to 10-fold differences in minimum inhibitory concentrations against key pathogens like Candida auris [1] and demonstrate distinct off-target effects, such as variable hERG channel inhibition which impacts cardiac safety risk [2]. These quantifiable performance gaps necessitate compound-specific evaluation rather than class-based interchangeability.

Domiphen Comparative Performance Data: MIC, hERG IC50, and Synergy Evidence


Domiphen Exhibits Lower hERG Channel Inhibition Than Didecyl Dimethylammonium Bromide, Indicating Differentiated Cardiac Safety Profile

Domiphen bromide demonstrated a higher IC50 (9 nM) for hERG channel inhibition compared to the structurally related QAC didecyl dimethylammonium bromide (IC50 = 5 nM) in a whole-cell patch-clamp assay [1]. This 1.8-fold difference in potency suggests that Domiphen may possess a comparatively lower proarrhythmic risk profile than this specific analog, a critical differentiator for formulation scientists prioritizing cardiac safety margins.

hERG channel inhibition cardiac safety quaternary ammonium compounds

Domiphen Demonstrates Potent Colistin-Synergizing Activity Equivalent to Cetylpyridinium Chloride Against Resistant Enterobacterales

In a direct screen of FDA-approved drugs, Domiphen bromide and cetylpyridinium chloride were both identified as compounds that potently potentiate colistin activity against colistin-resistant Enterobacterales [1]. The study confirmed that Domiphen achieves this by competitively inhibiting the bacterial phosphoethanolamine transferase MCR-1, restoring colistin sensitivity [1]. Both compounds exhibited comparable efficacy in vivo in mouse thigh infection and sepsis models, with Domiphen's combination with colistin showing remarkable protection [1]. This positions Domiphen as a validated alternative or backup candidate to cetylpyridinium chloride in this specific and critical anti-infective research application.

colistin resistance Enterobacterales adjuvant therapy

Domiphen's Selectivity Index for Mammalian Cells vs. C. auris is Inferior to p-Bromo-Domiphen, But Differentiated from Benzalkonium Chloride

Against the emerging fungal pathogen Candida auris, Domiphen exhibited a planktonic MIC90 of 8 mg/L and a mammalian cell cytotoxicity IC50 of 7 mg/L, resulting in a low selectivity index (SI) of 0.8 [1]. In contrast, its derivative p-bromo-domiphen showed an improved MIC90 of 2 mg/L and an IC50 of 10 mg/L, yielding a higher SI of 5 [1]. Benzalkonium chloride was used as the reference QAC in the study [1]. While Domiphen's potency is modest compared to its derivative, this data provides a clear, quantifiable baseline differentiating it from other QACs like benzalkonium chloride for anti-C. auris applications.

Candida auris antifungal selectivity index benzalkonium chloride

Domiphen's Skin Irritation Profile is Lower Than Benzalkonium Bromide, a Key Procurement Differentiator for Topical Formulations

According to authoritative pharmacological data, Domiphen exhibits a lower skin irritation potential compared to the widely used QAC antiseptic benzalkonium bromide [1]. While this is a qualitative class-level comparison, it represents a critical practical differentiator for formulators of topical antiseptics, mouthwashes, and wound care products. The finding is further supported by independent safety reviews noting Domiphen's favorable dermal tolerability [2].

skin irritation topical antiseptic benzalkonium bromide safety

Domiphen's Oral Pathogen MIC Values in Combination Formulations Provide a Baseline for Comparison to Other Antiseptic Systems

In a combination formulation with ε-poly-L-lysine and funme peptide, Domiphen contributed to significant inhibitory effects against key oral pathogens (F. nucleatum, P. gingivalis, S. mutans, A. actinomycetemcomitans), achieving a combination MIC < 1.56% (v/v) and MBC < 3.13% (v/v) [1]. In a 7-day randomized clinical trial, a mouthwash containing this Domiphen-based combination reduced volatile sulfur compounds by 50.27% (vs. 32.12% for control) and reduced the Plaque Index by 54.55% (vs. 8.38% for control) [1]. While not a direct comparator to other QACs, this provides a robust, clinically validated performance benchmark for Domiphen-containing oral care products.

oral pathogens MIC mouthwash combination formulation

Domiphen's Acute Oral LD50 in Rats (1,300 mg/kg) Classifies it as GHS Category 4, a Standardized Safety Metric for Risk Assessment

Domiphen bromide has a reported acute oral LD50 of 1,300 mg/kg in rats, which classifies it as Category 4 according to the Globally Harmonized System (GHS) for acute toxicity [1]. This standardized classification provides a clear, internationally recognized benchmark for comparing the systemic toxicity of Domiphen against other QAC antiseptics during product safety assessments and regulatory submissions.

acute toxicity LD50 GHS classification safety

Domiphen Application Scenarios: Where Differentiated Performance Drives Procurement


Adjuvant for Reversing Colistin Resistance in Multidrug-Resistant Gram-Negative Infections

Based on direct comparative evidence [1], Domiphen is a scientifically validated candidate for use as an adjuvant to colistin against colistin-resistant Enterobacterales. Its ability to inhibit MCR-1 and restore colistin sensitivity, with in vivo efficacy demonstrated in murine models, makes it a strategic procurement item for academic and pharmaceutical research groups focused on developing novel combination therapies to combat antibiotic-resistant superbugs.

Formulation of Topical Antiseptics and Oral Care Products Requiring Low Skin Irritation

For industrial formulators developing mouthwashes, throat lozenges, or topical wound sprays, Domiphen's reported lower skin irritation potential compared to benzalkonium bromide [2] provides a tangible procurement advantage. This property supports the creation of patient-friendly products with improved tolerability, directly influencing the selection of Domiphen over more irritating QAC alternatives in the development pipeline.

Antifungal Research on Drug-Resistant Candida auris

While Domiphen shows moderate activity against C. auris (MIC90 = 8 mg/L), the available comparative data against its derivative p-bromo-domiphen [3] provides a clear quantitative benchmark for researchers. This makes Domiphen a valuable tool compound for studying structure-activity relationships (SAR) in anti-C. auris drug discovery and for comparative studies to develop more potent and selective derivatives.

Cardiac Safety Assessment in Early-Stage Antiseptic Development

Domiphen's well-characterized hERG inhibition profile (IC50 = 9 nM) and its direct comparison to didecyl dimethylammonium bromide [4] position it as a critical reference compound for cardiac safety screening. Procurement of Domiphen is essential for pharmaceutical companies performing in vitro cardiac liability panels (e.g., hERG patch-clamp assays) to benchmark new QAC candidates and inform early-stage safety decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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